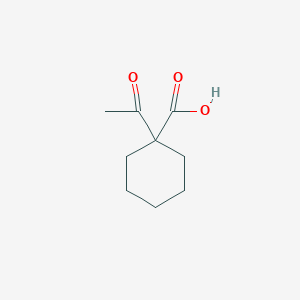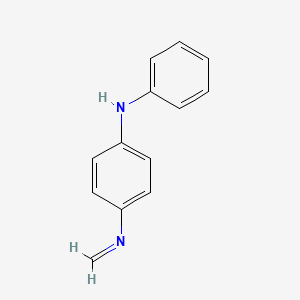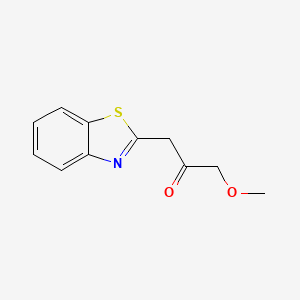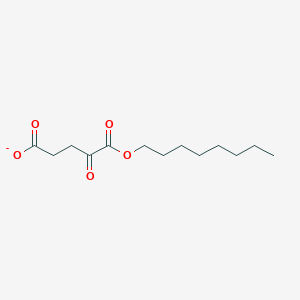
tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H25BrN2O2S It is a piperazine derivative that contains a tert-butyl ester group, a bromobenzyl group, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-bromobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products:
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Products will depend on the specific redox conditions.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can be employed in the preparation of various piperazine derivatives, which are valuable in drug discovery and development .
Biology and Medicine: Piperazine derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure and reactivity .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group may enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, thereby influencing its activity .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of both the bromobenzyl and sulfonyl groups. These functional groups confer distinct chemical reactivity and potential biological activity, making this compound a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C16H23BrN2O4S |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
tert-butyl 4-[(4-bromophenyl)methylsulfonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-8-10-19(11-9-18)24(21,22)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 |
Clé InChI |
UPXGPVDRGAFMDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)




![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)






![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)
